molecular formula C13H16N4O B12230806 N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

Cat. No.: B12230806
M. Wt: 244.29 g/mol
InChI Key: SDFKKJGDJXVYLJ-UHFFFAOYSA-N
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Description

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is a complex organic compound that features a pyrrolidine ring and a cyanopyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide typically involves the reaction of 5-cyanopyridine with a pyrrolidine derivative. One common method includes the use of a-bromoketones and 2-aminopyridine under different reaction conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as TBHP.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: TBHP in toluene.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional functional groups.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The cyanopyridine moiety can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A five-membered lactam with similar structural features.

    N-(pyridin-2-yl)amides: Compounds with a pyridine ring and amide linkage.

    3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring and imidazole moiety.

Uniqueness

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide is unique due to its combination of a pyrrolidine ring and a cyanopyridine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H16N4O

Molecular Weight

244.29 g/mol

IUPAC Name

N-[1-(5-cyanopyridin-2-yl)pyrrolidin-3-yl]-N-methylacetamide

InChI

InChI=1S/C13H16N4O/c1-10(18)16(2)12-5-6-17(9-12)13-4-3-11(7-14)8-15-13/h3-4,8,12H,5-6,9H2,1-2H3

InChI Key

SDFKKJGDJXVYLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1CCN(C1)C2=NC=C(C=C2)C#N

Origin of Product

United States

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